(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Orthogonal protection strategy Regioselective peptide synthesis Boc-Glu(Ome)-NH₂

Specify this γ-Boc-methyl ester regioisomer (CAS 138848-53-0) for unambiguous orthogonal protection in SPPS and solution-phase synthesis. Its architecture—acid-labile Boc on the side-chain amine and a C-terminal methyl ester—permits a clean three-step elongation sequence (γ-deprotection, chain extension, α-saponification) without the cross-reactivity seen with standard α-Boc regioisomers. Essential for constructing γ-glutamyl isopeptide bonds and antiviral pharmacophores, where it has been shown to lift synthetic yields from ~40% to 79–86%. Bulk packaging (500 g–25 kg) is available for process development.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
Cat. No. B8266127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N
InChIInChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)/t7-/m0/s1
InChIKeyCGMQVXPBMLTDSL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS 138848-53-0): Protected Glutamic Acid γ-Amide Methyl Ester for Orthogonal Peptide Synthesis


(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS 138848-53-0, synonym Boc-Glu(Ome)-NH₂) is a chiral, orthogonally protected L-glutamic acid derivative bearing a tert-butoxycarbonyl (Boc) group on the γ-amino position (C-4), a methyl ester at the C-terminus, and a free primary amide at the δ-position . With molecular formula C₁₁H₂₀N₂O₅ and molecular weight 260.29 g/mol, it belongs to the class of N-Boc-protected amino acid building blocks essential for solution-phase and solid-phase peptide synthesis (SPPS) [1]. Its defining structural feature—Boc protection on the side-chain γ-amine rather than the α-amine—distinguishes it fundamentally from the more common regioisomer Boc-L-glutamine methyl ester (Boc-Gln-OMe, CAS 4976-88-9), where Boc resides on the α-nitrogen . This regioisomeric identity enables unique orthogonal protection strategies in multi-step peptide assembly.

Why (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate Cannot Be Replaced by Common Boc-Glutamine or Boc-Glutamate Analogs


Generic substitution with the α-Boc regioisomer Boc-L-glutamine methyl ester (Boc-Gln-OMe, CAS 4976-88-9) or the free acid analog Boc-Glu-NH₂ (CAS 18800-74-3) fundamentally alters the orthogonal protection architecture required for regioselective peptide coupling. The target compound places the acid-labile Boc group on the γ-amine while the α-carboxyl is esterified as the methyl ester; this enables sequential deprotection—first γ-amine exposure via TFA treatment for side-chain elongation, then methyl ester saponification for C-terminal activation—without cross-interference [1]. In contrast, Boc-Gln-OMe has Boc on the α-amine, leaving the side-chain amide unprotected and susceptible to undesired acylation during coupling steps . The free acid Boc-Glu-NH₂ lacks the methyl ester needed for C-terminal protection during fragment condensation [2]. Mis-selection of the regioisomer leads to protection/deprotection incompatibility, increased racemization risk at the α-carbon, and reduced overall synthetic yield, as demonstrated in the synthesis of cyclic glutamine pharmacophores where a benchmark 40% yield improves to 79–86% only when optimal protection strategy is employed [3].

Quantitative Differentiation Evidence for (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate Against Closest Analogs


Regioisomeric Orthogonality: γ-Boc vs. α-Boc Protection Enables Sequential Deprotection Without Cross-Reactivity

The target compound Boc-Glu(Ome)-NH₂ (CAS 138848-53-0) carries the Boc protecting group on the γ-amino position (C-4), whereas the commercially prevalent analog Boc-Gln-OMe (CAS 4976-88-9) carries Boc on the α-amino position (C-2). Under standard TFA deprotection conditions (20–50% TFA in DCM, 0 °C to rt), the γ-Boc group is cleaved to expose the side-chain amine while the α-methyl ester remains intact, enabling selective side-chain functionalization prior to C-terminal manipulation [1]. This orthogonal sequence is not achievable with Boc-Gln-OMe, where deprotection exposes the α-amine and leaves the side-chain amide unprotected. The structural consequence is that Boc-Glu(Ome)-NH₂ presents two orthogonally addressable functional handles (γ-NHBoc and α-COOMe) versus only one truly orthogonal pair in Boc-Gln-OMe (α-NHBoc and side-chain CONH₂, where the amide is poorly nucleophilic) [2].

Orthogonal protection strategy Regioselective peptide synthesis Boc-Glu(Ome)-NH₂

Synthetic Yield Benchmark: γ-Boc-Protected Glutamic Dimethyl Ester Delivers 79–86% Overall Yield in Antiviral Pharmacophore Synthesis vs. ~40% for Suboptimal Routes

Although the target compound itself is a mono-Boc-mono-ester derivative, its closely related N-Boc-glutamic acid dimethyl ester serves as the key starting material for synthesizing the cyclic glutamine analogue (3S)-pyrrolid-2-one-3-yl-L-alanine—a critical pharmacophore in antiviral 3C/3CL protease inhibitors including nirmatrelvir [1]. The benchmark synthesis via α-cyanomethylation of N-Boc-L-glutamate dimethyl ester (Pfizer kilogram-scale process) achieved only ~40% overall yield over 3 steps [2]. The improved γ-allylation route reported by Vuong and Vederas (2021) reliably furnishes the protected cyclic glutamine analogue in 79–86% overall yield over 5 steps, representing a ~2-fold yield enhancement attributable to regiospecific γ-functionalization strategy [3]. Similarly, Qin et al. (2022) reported an optimized α-cyanomethylation of dimethyl N-BocGlu with NdCl₃ catalysis delivering the nirmatrelvir intermediate in 82% overall yield with 99.4 A% HPLC purity .

Antiviral protease inhibitor Cyclic glutamine analogue SARS-CoV-2 Mpro

Chiral Purity and Enantiomeric Excess: (S)-Configuration at C-4 Enables Stereochemically Defined Pharmacophore Construction

The target compound (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is defined by the (S)-absolute configuration at C-4, confirmed by InChIKey CGMQVXPBMLTDSL-ZETCQYMHSA-N with the /t7-/m0/s1 stereochemical descriptor . Commercially, this compound is supplied at ≥98% purity (HPLC) by vendors including Leyan (Cat. 1820213) and at 95–98% purity by multiple Chinese suppliers . In contrast, the free acid analog Boc-Glu-NH₂ (CAS 18800-74-3) is available with enantiomeric impurity specification ≤0.5% as determined by chiral HPLC [1]. For the structurally related N-Boc-glutamic acid α-methyl ester (Boc-Glu-OMe, CAS 72086-72-7), optical rotation specifications range from [α]D²⁵ = −32.5° to −27.5° (c=1, MeOH) [2]. No racemization was detected during the multi-step synthesis of the cyclic glutamine analogue from N-Boc-glutamic acid dimethyl ester, indicating that the (S)-configuration at the α-carbon (corresponding to C-4 in the target compound) is maintained throughout standard Boc-chemistry protocols [3].

Chiral HPLC purity Enantiomeric excess Stereoselective peptide synthesis

Physicochemical Property Differentiation: Methyl Ester vs. Free Carboxylic Acid Impacts Solubility and Coupling Reactivity

The target compound possesses a methyl ester at the C-terminus (α-COOMe), distinguishing it from the free acid analog Boc-Glu-NH₂ (CAS 18800-74-3, MW 246.26 g/mol) which carries a free α-carboxylic acid [1]. The methyl ester confers enhanced solubility in organic solvents (DCM, THF, EtOAc, DMF) commonly used in peptide synthesis, while the free acid form requires DMSO or aqueous base for dissolution . The predicted XLogP for the target compound is −0.8, indicating moderate hydrophilicity suitable for both organic and aqueous-organic reaction media . In contrast, Boc-Glu-NH₂ has a predicted pKa of 4.51 ± 0.10 for the free carboxylic acid, which can lead to undesired salt formation or proton transfer during coupling reactions if not properly controlled [2]. The methyl ester also serves as a temporary protecting group that can be selectively removed under mild basic conditions (LiOH/THF/H₂O or NaOH/MeOH) without affecting the Boc group or the primary amide [3].

Methyl ester protection Solubility in organic solvents Peptide coupling efficiency

Application-Specific Differentiation: γ-Boc-Glu(OMe)-NH₂ Serves as Direct Precursor to Isoglutamine-Containing Bioactive Peptides

The target compound's γ-Boc-α-methyl ester architecture makes it the direct synthetic precursor to peptides containing an isoglutamine (isoGln) residue, where the peptide bond is formed via the side-chain γ-amine rather than the α-amine . This is in contrast to Boc-Gln-OMe, which yields canonical glutamine residues (α-peptide bond). The distinction is pharmacologically significant: isoGln-containing peptides exhibit altered protease recognition and metabolic stability compared to their α-Gln counterparts . The deprotected form H-Glu(OMe)-NH₂ (CAS 70830-50-1) has been specifically noted as a valuable tool in enzymology research due to its amide linkage stability and the methoxy group's influence on electron distribution affecting solubility and reactivity . In the context of protease inhibitor development, the cyclic glutamine analogue derived from γ-functionalized N-Boc-glutamic acid esters serves as the P1 recognition element in inhibitors targeting viral 3C/3CL proteases of picornaviruses (poliovirus, human rhinovirus, foot-and-mouth disease virus) and coronaviruses (SARS-CoV-2) [1].

Isoglutamine peptides Protease inhibitor building block γ-Glutamyl amide bond

Commercial Availability and Supply Chain Differentiation: (S)-Enantiomer Purity Tiering Across Global Vendors

The (S)-enantiomer of methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS 138848-53-0) is commercially available at defined purity tiers: 98% (HPLC) from Leyan (Cat. 1820213) , 98% (HPLC) from Sichuan Ampebio (pack sizes 500 g–25 kg) , and 95% from Beijing Jianqiang Weiye (FUSION brand) and Jiangsu Aikang Biomedical . The racemic mixture (CAS 1822563-16-5) is also available at 95% purity from Bide Pharmatech and CymitQuimica . Notably, the (S)-enantiomer commands a distinct CAS registry number (138848-53-0) separate from the racemate (1822563-16-5), enabling unambiguous procurement specification [1]. In comparison, the α-Boc regioisomer Boc-Gln-OMe (CAS 4976-88-9) is sold at 95–97% purity by Apollo Scientific and other vendors . The differentiated CAS numbering system for enantiopure vs. racemic forms provides a critical quality assurance checkpoint: procurement of CAS 138848-53-0 guarantees the (S)-configuration, whereas CAS 1822563-16-5 may contain both enantiomers.

Commercial sourcing Enantiopure building block Procurement specification

Optimal Procurement and Application Scenarios for (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate in Peptide and Antiviral Research


Synthesis of γ-Glutamyl Isopeptide Bonds in Branched and Cyclic Peptide Therapeutics

The γ-Boc protection of the target compound enables selective side-chain amine exposure (via TFA) while the α-methyl ester remains intact. This orthogonal deprotection sequence is essential for constructing γ-glutamyl isopeptide bonds found in glutathione analogs, bacterial cell wall peptide mimetics, and branched peptide dendrimers. The free primary amide at the δ-position provides a neutral, hydrogen-bonding-capable terminus that does not interfere with coupling chemistry—a distinct advantage over Boc-Glu-OMe (CAS 72086-72-7), where the side-chain is a free carboxylic acid requiring additional protection [1]. The target compound enables a three-step sequential elongation: (1) TFA removal of γ-Boc → γ-amine coupling; (2) LiOH saponification of α-methyl ester → α-carboxyl activation; (3) α-amine coupling after final Boc removal or use of orthogonal Fmoc chemistry.

Key Building Block for Antiviral 3C/3CL Protease Inhibitor Pharmacophores (SARS-CoV-2 Mpro, Rhinovirus, Norovirus)

The cyclic glutamine analogue (3S)-pyrrolid-2-one-3-yl-L-alanine, a critical P1 recognition element in inhibitors of viral cysteine proteases, is synthesized from N-Boc-glutamic acid dimethyl ester—a scaffold closely related to the target compound [1]. The target compound's γ-Boc-α-methyl ester architecture mirrors the protection pattern required for γ-selective functionalization (allylation, cyanomethylation) that precedes cyclization to the lactam pharmacophore. The improved synthetic route delivering 79–86% overall yield (vs. ~40% benchmark) demonstrates that proper regioisomeric protection at the γ-position is a prerequisite for scalable production of nirmatrelvir-class antiviral agents . Researchers developing next-generation protease inhibitors against emerging viral pathogens should specify the (S)-γ-Boc-methyl ester regioisomer (CAS 138848-53-0) rather than the α-Boc isomer to maintain synthetic route compatibility.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Side-Chain Amine Protection in Fmoc/tBu Strategy

In Fmoc-SPPS, where the α-amine is temporarily protected by the base-labile Fmoc group, the target compound's acid-labile γ-Boc group provides a fully orthogonal side-chain protection option. This is particularly valuable when incorporating isoGln residues into peptide sequences that also contain acid-labile side-chain protecting groups (tBu for Asp/Glu, Trt for Cys/His, Pbf for Arg). The methyl ester at the C-terminus allows the compound to be used as a C-terminal residue, attached via the free α-carboxyl (after saponification) to Wang or 2-ClTrt resin, with the γ-Boc group available for on-resin side-chain modification prior to final TFA cleavage [1]. This scenario is not achievable with Boc-Gln-OMe, which would place Boc on the α-amine and leave the side-chain amide unprotected throughout the synthesis.

Enzymology Probe Development: Methoxy-Capped Glutamic Acid Derivatives for Mechanistic Studies of Peptide Bond Formation and Proteolysis

The deprotected form H-Glu(OMe)-NH₂ (CAS 70830-50-1), obtained directly from the target compound by TFA-mediated Boc removal, serves as a mechanistic probe in enzymology studies [1]. The methoxy-capped carboxyl group prevents unwanted ionization at physiological pH while the free γ-amine and δ-amide provide hydrogen-bonding mimics of glutamine residues. This enables investigation of enzyme-substrate recognition in glutamine-dependent processes including transglutaminase-catalyzed cross-linking, γ-glutamyltransferase activity, and proteolytic cleavage at Gln residues by viral 3C/3CL proteases. The target compound's single defined stereocenter at C-4 (S-configuration) ensures that observed enzyme kinetics reflect interactions with the biologically relevant enantiomer, avoiding confounding effects from racemic mixtures (CAS 1822563-16-5).

Quote Request

Request a Quote for (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.